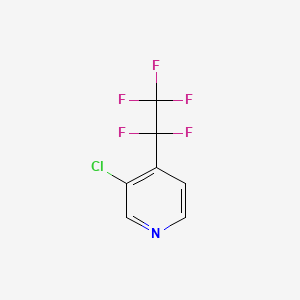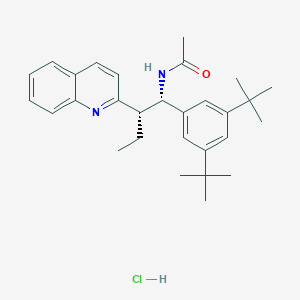
N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a quinoline moiety and a bulky tert-butylphenyl group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide hydrochloride typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling of the Two Fragments: The quinoline and tert-butylphenyl fragments are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the coupled product with acetic anhydride in the presence of a base like pyridine.
Hydrochloride Salt Formation: The hydrochloride salt is formed by treating the amide with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, with reagents like bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide hydrochloride is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit interesting catalytic properties.
Biology
In biological research, this compound is studied for its potential as an inhibitor of certain enzymes, such as kinases, which play a role in cell signaling pathways.
Medicine
In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases, due to its ability to modulate specific molecular targets.
Industry
In industry, the compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, while the tert-butylphenyl group can enhance binding affinity to hydrophobic pockets in proteins. This dual interaction can lead to the inhibition of key signaling pathways involved in cell proliferation and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Quinolinyl)-2,2-diphenylacetamide: Similar structure but lacks the tert-butyl groups, resulting in different binding properties.
N-(3,5-Di-tert-butylphenyl)-2-quinolinylacetamide: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide hydrochloride is unique due to the combination of the bulky tert-butylphenyl group and the quinoline moiety, which together confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C29H39ClN2O |
|---|---|
Molekulargewicht |
467.1 g/mol |
IUPAC-Name |
N-[(1S,2S)-1-(3,5-ditert-butylphenyl)-2-quinolin-2-ylbutyl]acetamide;hydrochloride |
InChI |
InChI=1S/C29H38N2O.ClH/c1-9-24(26-15-14-20-12-10-11-13-25(20)31-26)27(30-19(2)32)21-16-22(28(3,4)5)18-23(17-21)29(6,7)8;/h10-18,24,27H,9H2,1-8H3,(H,30,32);1H/t24-,27-;/m1./s1 |
InChI-Schlüssel |
YAXMGOAIOMKNKN-ITTCRWFKSA-N |
Isomerische SMILES |
CC[C@H](C1=NC2=CC=CC=C2C=C1)[C@@H](C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)NC(=O)C.Cl |
Kanonische SMILES |
CCC(C1=NC2=CC=CC=C2C=C1)C(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)NC(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


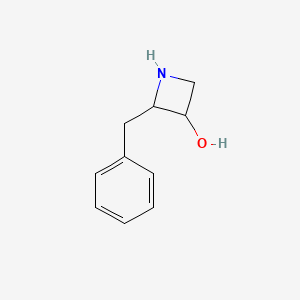
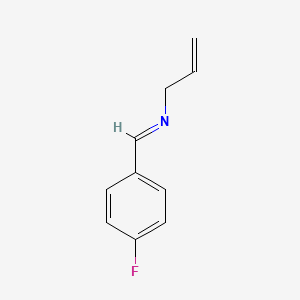
![Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B15200226.png)
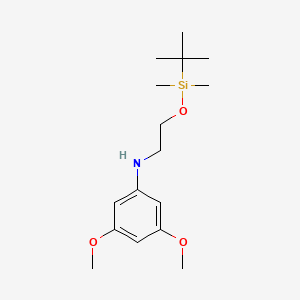
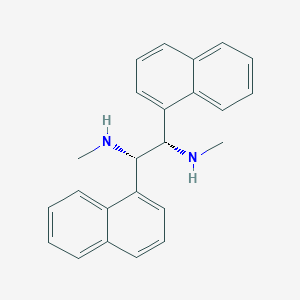
![7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15200237.png)

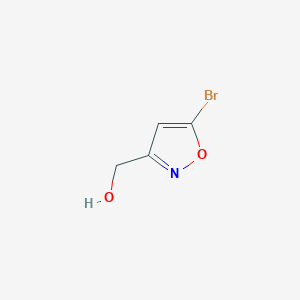
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanol](/img/structure/B15200275.png)
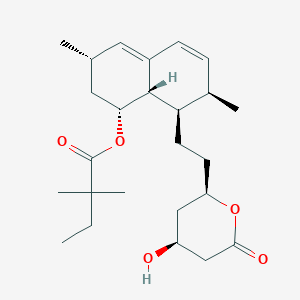
![2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15200284.png)
![4-Butyl-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B15200291.png)
![2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15200309.png)
